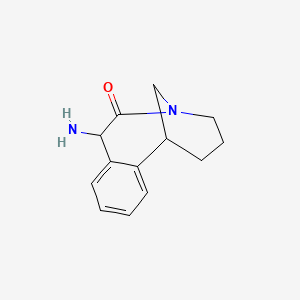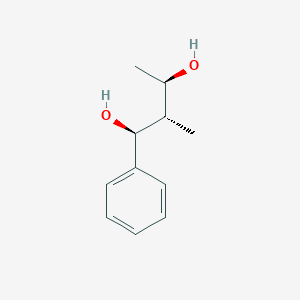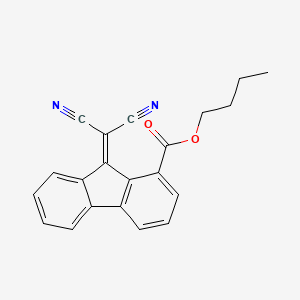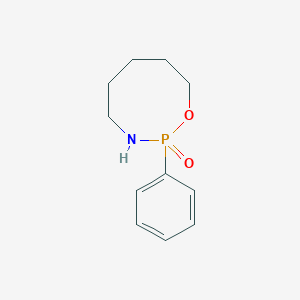![molecular formula C13H9NO6 B14252332 4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid CAS No. 208725-91-1](/img/structure/B14252332.png)
4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzoic acid moiety linked to a pyrrolidinone ring, which is further substituted with a carboxymethylidene group. Its distinct structure makes it a subject of interest in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid typically involves the reaction of alkyl 4-aminobenzoates with maleic anhydride. This reaction yields alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates, which can be further converted into the desired compound by treatment with secondary amines .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reactions. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoic acid moiety allows for substitution reactions, where different substituents can replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
- 4-(3-Dialkylamino-2,5-dioxopyrrolidin-1-yl)benzoic acid
Uniqueness
4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid is unique due to its carboxymethylidene substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
208725-91-1 |
|---|---|
Formule moléculaire |
C13H9NO6 |
Poids moléculaire |
275.21 g/mol |
Nom IUPAC |
4-[3-(carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C13H9NO6/c15-10-5-8(6-11(16)17)12(18)14(10)9-3-1-7(2-4-9)13(19)20/h1-4,6H,5H2,(H,16,17)(H,19,20) |
Clé InChI |
BLNXETCZWAIVFA-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CC(=O)O)C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]-](/img/structure/B14252249.png)
![Acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester](/img/structure/B14252265.png)
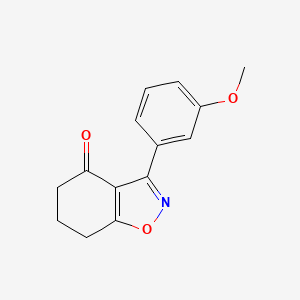
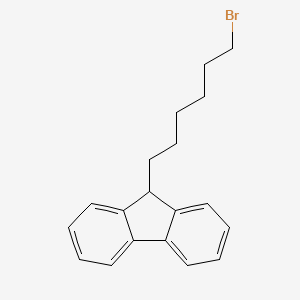
![Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate](/img/structure/B14252286.png)
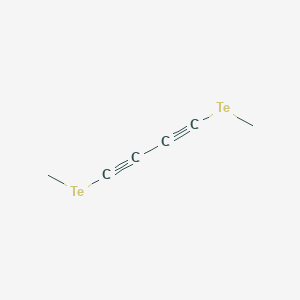
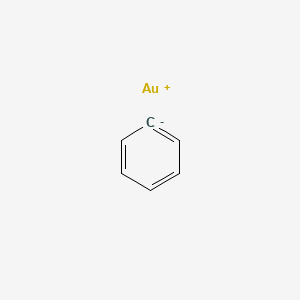

![[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone]](/img/structure/B14252293.png)
